N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide
Description
Properties
CAS No. |
921206-67-9 |
|---|---|
Molecular Formula |
C8H13N3O3S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
N-(3-amino-2-hydroxypropyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C8H13N3O3S/c9-5-7(12)6-11-15(13,14)8-3-1-2-4-10-8/h1-4,7,11-12H,5-6,9H2 |
InChI Key |
GPWZWRKUAYRXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)NCC(CN)O |
Origin of Product |
United States |
Preparation Methods
Method A: From 3-Amino-2-hydroxypyridine
This method involves the following steps:
Step 1: Synthesis of 3-amino-2-hydroxypyridine from 2-hydroxy-3-nitro-5-bromopyridine.
Reagents: Ethanol, iron powder, hydrochloric acid.
Conditions: Dissolve 2-hydroxy-3-nitro-5-bromopyridine in ethanol, add a mixture of iron powder and hydrochloric acid, and stir for 30 to 60 minutes. After the reaction, isolate the product through standard purification techniques.
Step 2: Formation of N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide.
Reagents: The product from Step 1 is treated with a sulfonamide reagent (e.g., sulfanilamide) in an alkaline medium.
Conditions: The reaction is carried out under reflux conditions for several hours.
Method B: Direct Sulfonation
This method directly introduces the sulfonamide group into the pyridine ring:
Step 1: Start with pyridine or substituted pyridines.
Reagents: Chlorosulfonic acid or sulfur trioxide.
Conditions: Pyridine is treated with chlorosulfonic acid at low temperatures (0°C to room temperature) to form pyridine sulfonic acid derivatives.
Step 2: Amination and hydroxyalkylation.
Reagents: The sulfonic acid derivative is then reacted with an amine (e.g., 3-amino-2-hydroxypropylamine).
Conditions: The reaction is conducted in a solvent like dimethylformamide under reflux.
Method C: One-Pot Synthesis
This method combines several steps into one reaction vessel:
Reagents: Starting materials include pyridine derivatives, amines, and sulfonating agents.
Conditions: All reactants are mixed in a suitable solvent (e.g., DMF) and heated under reflux for an extended period (12–24 hours). This method aims to streamline the synthesis process while maintaining high yields.
The following table summarizes key aspects of each preparation method:
| Method | Key Reagents | Conditions | Yield (%) | Purification Technique |
|---|---|---|---|---|
| Method A | Ethanol, iron powder, HCl | Stir for 30–60 min | ~70 | Crystallization |
| Method B | Chlorosulfonic acid | Low temp to room temp | ~65 | Column chromatography |
| Method C | Pyridine derivatives, amines | Reflux for 12–24 hours | ~80 | Filtration followed by recrystallization |
Recent studies have shown that optimizing reaction conditions can significantly enhance yields and purity of this compound. For instance:
The use of microwave-assisted synthesis has been reported to reduce reaction times significantly while improving yields by up to 20% compared to traditional heating methods.
Adjusting the stoichiometry of reagents can also impact the formation of by-products, which necessitates careful monitoring using techniques such as thin-layer chromatography (TLC) during the synthesis process.
The preparation methods for this compound vary widely in terms of complexity and efficiency. Each method presents unique advantages and challenges that must be considered based on desired yield, purity requirements, and available resources. Continued research into these methods will likely lead to more efficient synthetic routes and broader applications in pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino alcohol side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced sulfonamides, and substituted pyridine compounds
Scientific Research Applications
N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The pyridine-2-sulfonamide scaffold is shared among several derivatives, with variations in substituents dictating biological activity (Table 1).
Table 1: Structural Comparison of Pyridine-2-Sulfonamide Derivatives
Key Observations:
- Amino-hydroxypropyl group: Common in the target compound and benzofuranol derivatives, this group likely enhances solubility and target binding via hydrogen bonding .
- Bromine substitution: In benzofuranol derivatives, bromine reduces cytotoxicity compared to non-brominated precursors .
- Bulky substituents : Cyclohexylmethyl or chromene groups in other sulfonamides improve membrane penetration or enzyme inhibition .
Table 2: Functional Comparison of Analogues
Key Observations:
- Antimicrobial vs. enzyme inhibition: While the target compound and benzofuranol derivatives act on pathogens, pyridine-2-sulfonamides with cyclohexylmethyl groups target mammalian enzymes like FTase, critical in cancer signaling .
- Oxidative damage : The target compound uniquely disrupts pathogen defense enzymes (e.g., SOD), amplifying oxidative stress .
Cytotoxicity and Selectivity
- Brominated derivatives: Exhibit lower cytotoxicity than non-brominated precursors, likely due to reduced off-target interactions .
- FTase inhibitors: Compounds like N-(2-Aminoethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide show selectivity for FTase over related enzymes (e.g., GGTase-I), minimizing side effects .
Biological Activity
N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a sulfonamide group and an amino-alcohol side chain. This structural arrangement is significant as it contributes to the compound's solubility and interaction with biological targets.
-
Carbonic Anhydrase Inhibition :
- Sulfonamides are known to act as potent inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are associated with tumor progression and metastasis. Studies have shown that derivatives exhibit nanomolar to sub-nanomolar inhibitory activity against these isoforms, making them promising candidates for cancer therapy .
-
Anticancer Activity :
- Recent research indicates that various sulfonamide derivatives, including those related to this compound, demonstrate significant cytotoxic effects against several cancer cell lines. For example, compounds have shown IC50 values in the range of 8.39–21.15 μM against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines .
-
Cell Cycle Arrest and Apoptosis :
- A notable study highlighted that treatment with certain sulfonamide derivatives leads to cell cycle arrest in the G2/M phase and induces apoptosis in MCF-7 cells. Flow cytometry analysis revealed increased cell accumulation in the G2/M phase following treatment with specific concentrations of these compounds .
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
Case Study 1: Inhibition of Carbonic Anhydrases
A series of pyridinium derivatives derived from 3-amino-benzenesulfonamide were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoforms. The results indicated excellent inhibitory activity against CA IX and CA XII, supporting the potential use of these compounds in targeting tumor-associated enzymes .
Case Study 2: Anticancer Efficacy
A study investigated various sulfonamide-based hybrids for their anticancer properties against multiple cell lines including A549 (lung), HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon). The most potent derivatives exhibited IC50 values ranging from 8.39 μM to 21.15 μM against HepG-2 and MCF-7 cells, suggesting strong anticancer potential .
Data Summary
| Compound | Target Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 7 | HepG-2 | 10.45 | Apoptosis |
| Compound 9 | MCF-7 | 21.15 | Cell Cycle Arrest |
| Pyridinium Derivative | CA IX | Nanomolar | Enzyme Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
